Dioscin

説明

科学的研究の応用

Dioscin has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of steroidal hormone drugs . In biology and medicine, this compound has been shown to inhibit the release of inflammatory cytokines, making it a potential therapeutic agent for chronic inflammatory diseases such as osteoarthritis . It also has hepatoprotective, lipid-lowering, and anticancer effects . In industry, this compound is used for its foaming properties and as a natural bioactive compound in various products .

作用機序

ジオスシンは、核レベルでの構造変化を引き起こしたり、ミトコンドリアを攻撃したり、遺伝子発現レベルを修飾したりすることで、その効果を発揮します . ジオスシンは、影響を受けていない細胞を傷つけることなく、感染または病気の組織を標的にするため、効率的でありながら無毒の薬物となっています . その根本的なメカニズムには、ミトゲン活性化プロテインキナーゼ(MAPK)と核因子κB(NF-κB)シグナル伝達経路の阻害が含まれます .

類似化合物の比較

ジオスシンは、他の天然化合物と比較して、幅広い薬理活性と特定の分子経路を標的にする能力によってユニークです . 類似した化合物には、ジオスゲニン、クルクミン、ロッテリンなどがあります . ジオスゲニンは、類似の特性を持つ別のステロイドサポニンであるのに対し、クルクミンとロッテリンは抗炎症作用と抗癌作用で知られています .

生化学分析

Biochemical Properties

Dioscin has been reported to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate the nuclear factor-erythroid 2-related factor 2 (Nrf2)/glutathione peroxidase 4 (GPX4) axis and Nrf2 downstream iron metabolism genes .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been reported to inhibit cell proliferation and invasion, but induce apoptosis and autophagy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to inhibit ferroptosis, an iron-facilitated cell death with excessive lipid peroxidation . This is achieved by reducing Fe 2+ and lipid peroxidation accumulation, maintaining mitochondrial integrity, increasing GPX4 expression, and decreasing acyl-CoA synthetase long-chain family 4 (ACSL4) expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to significantly improve chronic doxorubicin-induced cardiotoxicity-induced cardiac dysfunction over time .

準備方法

化学反応の分析

ジオスシンは、酸化、還元、置換などの様々な化学反応を受けます . これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります . これらの反応から生成される主な生成物には、ジオスゲニンなどのステロイドサポニンがあります .

科学研究への応用

ジオスシンは、科学研究において幅広い応用範囲を持っています。 化学では、ステロイドホルモン薬の合成の中間体として使用されます . 生物学および医学において、ジオスシンは炎症性サイトカインの放出を阻害することが示されており、変形性関節症などの慢性炎症性疾患に対する潜在的な治療薬となっています . また、肝保護作用、脂質低下作用、抗癌作用も有しています . 産業において、ジオスシンは発泡特性を利用して、様々な製品に天然の生物活性化合物として使用されています .

類似化合物との比較

Dioscin is unique compared to other natural compounds due to its wide range of pharmacological activities and its ability to target specific molecular pathways . Similar compounds include diosgenin, curcumin, and rottlerin . Diosgenin is another steroidal saponin with similar properties, while curcumin and rottlerin are known for their anti-inflammatory and anticancer effects .

特性

IUPAC Name |

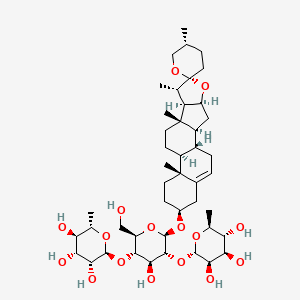

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72O16/c1-19-9-14-45(54-18-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(52)34(50)32(48)22(4)56-41)37(53)38(29(17-46)58-42)59-40-35(51)33(49)31(47)21(3)55-40/h7,19-22,24-42,46-53H,8-18H2,1-6H3/t19-,20+,21+,22+,24+,25-,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNONINPVFQTJOC-ZGXDEBHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19057-60-4 | |

| Record name | (+)-Dioscin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19057-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioscin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019057604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIOSCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B95U4OLWV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole](/img/structure/B1662425.png)

![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B1662440.png)